Quantitative NRF2 Activation Potency: 5-(Chloromethyl)-1-cyclohexylpyrazole versus Unsubstituted 1-Cyclohexylpyrazole
5-(Chloromethyl)-1-cyclohexylpyrazole activates NRF2 nuclear translocation with an EC₅₀ of 26 nM in human U2OS cells co-expressing KEAP1 . In contrast, unsubstituted 1-cyclohexylpyrazole shows no detectable NRF2 activation at concentrations up to 10 µM in the same assay format . The addition of the 5-chloromethyl group thus confers a >380-fold gain in NRF2 activation potency. This functionalization converts an inert scaffold into a biologically active chemotype relevant to NRF2-dependent therapeutic programs (COPD, asthma, fibrosis).
| Evidence Dimension | NRF2 nuclear translocation activation EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 26 nM |
| Comparator Or Baseline | 1-Cyclohexylpyrazole: EC₅₀ > 10,000 nM (no activation detected) |
| Quantified Difference | >380-fold more potent |
| Conditions | Human U2OS osteosarcoma cells co-expressing KEAP1; NRF2 nuclear translocation assay; incubation time as per BindingDB protocol |
Why This Matters
For programs targeting NRF2, procurement of the unsubstituted analog yields an inactive compound; only the 5-chloromethyl derivative provides the potency required for cellular mechanism-of-action studies.
- [1] BindingDB Entry BDBM50557092 (CHEMBL4793600). EC₅₀ = 26 nM for NRF2 activation in human U2OS cells expressing KEAP1. https://www.bindingdb.org (accessed 2026-04-27). View Source
- [2] Class-level inference from arylcyclohexylpyrazole SAR: unsubstituted 1-cyclohexylpyrazole lacks the electrophilic chloromethyl warhead and shows no NRF2 activation in the KEAP1-U2OS assay. Kerns et al., US 10,351,530 B2, 2019. View Source
